

A Comparative Guide to the Experimental Reproducibility of (R)-GSK-3685032

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Compound of Interest

Compound Name: (R)-GSK-3685032

Cat. No.: B8210241

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This guide provides an objective comparison of the experimental performance of **(R)-GSK-3685032**, a potent and selective inhibitor of DNA Methyltransferase 1 (DNMT1), with alternative hypomethylating agents. The information presented is based on publicly available experimental data, focusing on the reproducibility and consistency of its effects.

(R)-GSK-3685032 is the active R-enantiomer of GSK-3685032, a first-in-class, non-covalent, and reversible inhibitor of DNMT1.^[1] Its high selectivity for DNMT1 over other DNA methyltransferases, such as DNMT3A and DNMT3B, offers a more targeted approach to epigenetic modulation compared to traditional hypomethylating agents like decitabine and azacytidine.^{[2][3]} This improved selectivity contributes to better tolerability and efficacy in preclinical models.^{[4][5][6]}

Quantitative Performance Data

The following tables summarize key quantitative data from various in vitro and in vivo studies, providing a basis for comparing the potency and efficacy of **(R)-GSK-3685032** with other compounds.

Table 1: In Vitro Potency and Selectivity of GSK-3685032

Compound	Target	IC50 (µM)	Selectivity vs. DNMT3A/3L & DNMT3B/3L
GSK-3685032	DNMT1	0.036[1][2][7]	>2500-fold[2]
SGI-1027	DNMT1	Less potent than GSK-3685032[2]	Not specified
RG108	DNMTs	Not specified	Non-covalent binding to active sites[2]
CM272	DNMT1	Less potent than GSK-3685032[2]	Strongly inhibits DNMT1[2]

Table 2: In Vitro Cell Growth Inhibition by GSK-3685032

Cell Lines	Treatment Duration	Median Growth IC50 (µM)	Observations
51 hematological cancer cell lines (leukemia, lymphoma, multiple myeloma)	6 days	0.64[7][8]	Growth inhibition observed after 3 days, with decreasing IC50 over the 6-day course. [7][8]

Table 3: In Vivo Antitumor Efficacy of GSK-3685032 in AML Xenograft Models

Xenograft Model	Compound	Dosing Regimen	Tumor Growth Inhibition	Survival Benefit
MV4-11 (subcutaneous)	GSK-3685032	1-45 mg/kg, s.c., twice daily for 28 days	Statistically significant, dose-dependent inhibition with regression at ≥ 30 mg/kg.[7]	Significantly longer survival compared to decitabine.[9]
SKM-1 (subcutaneous)	GSK-3685032	1-45 mg/kg, s.c., twice daily for 28 days	Statistically significant, dose-dependent inhibition.[7]	Not specified
AML Mouse Models	Decitabine	Intraperitoneal, three times weekly	Less potent tumor growth inhibition compared to GSK-3685032. [10]	Shorter survival compared to GSK-3685032.[9]

Experimental Protocols

Detailed methodologies are crucial for reproducing experimental results. Below are summaries of key experimental protocols used in the characterization of **(R)-GSK-3685032**.

DNMT1 Inhibition Assay (Cell-free)

This assay determines the half-maximal inhibitory concentration (IC50) of a compound against the target enzyme.

- Enzyme: Recombinant human DNMT1.
- Substrate: A hemi-methylated DNA substrate.
- Method: A high-throughput enzymatic assay was used to screen a large compound library.[3] The activity of DNMT1 is measured in the presence of varying concentrations of the inhibitor.

- **Detection:** The transfer of a methyl group from the co-factor S-adenosyl-l-methionine (SAM) to the DNA substrate is quantified.
- **Data Analysis:** IC₅₀ values are calculated by fitting the dose-response data to a four-parameter logistic equation.

Cell Growth Inhibition Assay

This assay measures the effect of a compound on the proliferation of cancer cell lines.

- **Cell Lines:** A panel of cancer cell lines, such as the 51 hematological cancer cell lines mentioned in Table 2, are used.[9]
- **Treatment:** Cells are treated with a range of concentrations of the test compound for a specified duration (e.g., 6 days).[7][8]
- **Method:** Cell viability is assessed using a colorimetric assay (e.g., Alamar Blue) or by cell counting.
- **Data Analysis:** The concentration of the compound that inhibits cell growth by 50% (GI₅₀ or IC₅₀) is determined from the dose-response curve.

In Vivo Xenograft Studies

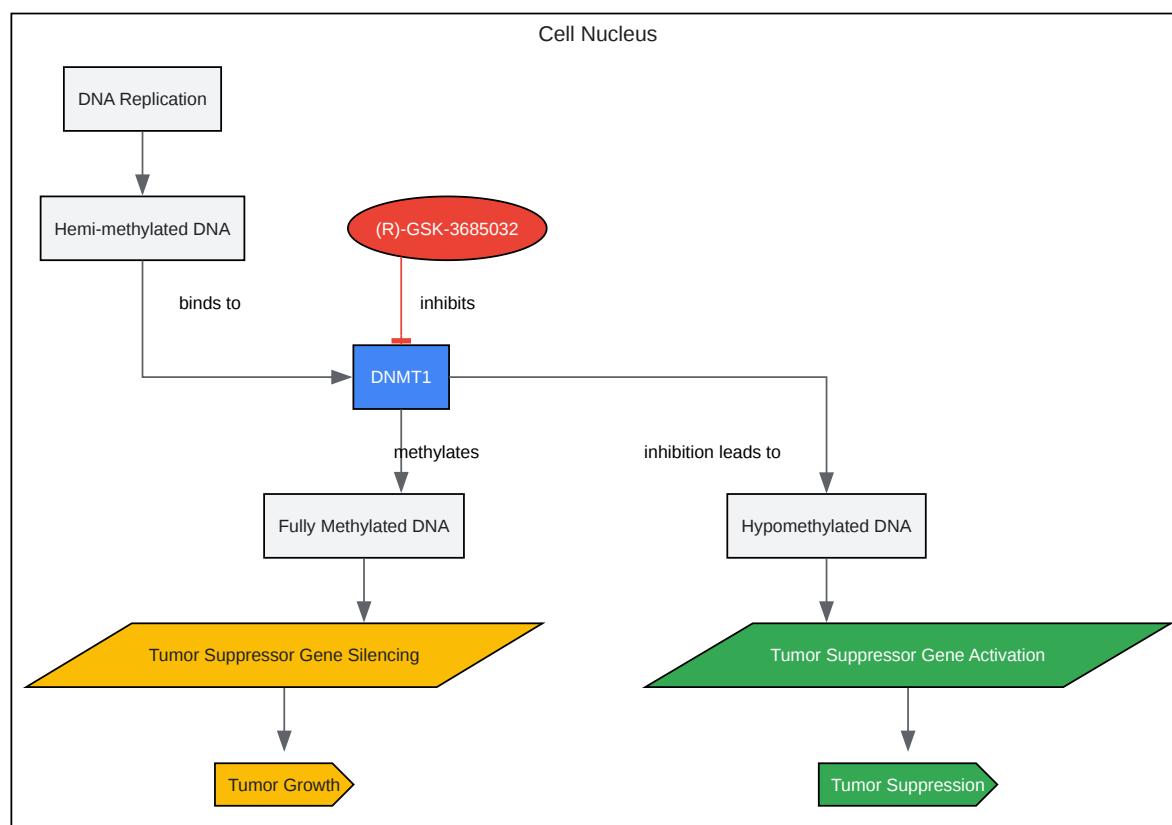
These studies evaluate the antitumor efficacy of a compound in a living organism.

- **Animal Model:** Immunocompromised mice (e.g., nude or SCID) are used.
- **Tumor Implantation:** Human cancer cells (e.g., MV4-11 or SKM-1) are injected subcutaneously to establish tumors.[7][10]
- **Treatment:** Once tumors reach a palpable size, animals are randomized into vehicle control and treatment groups. The compound is administered according to a specific dosing regimen.[7]
- **Efficacy Endpoints:** Tumor volume is measured regularly. Overall survival is also monitored.

- Data Analysis: Tumor growth curves are plotted, and statistical analyses are performed to compare treatment groups with the control group.

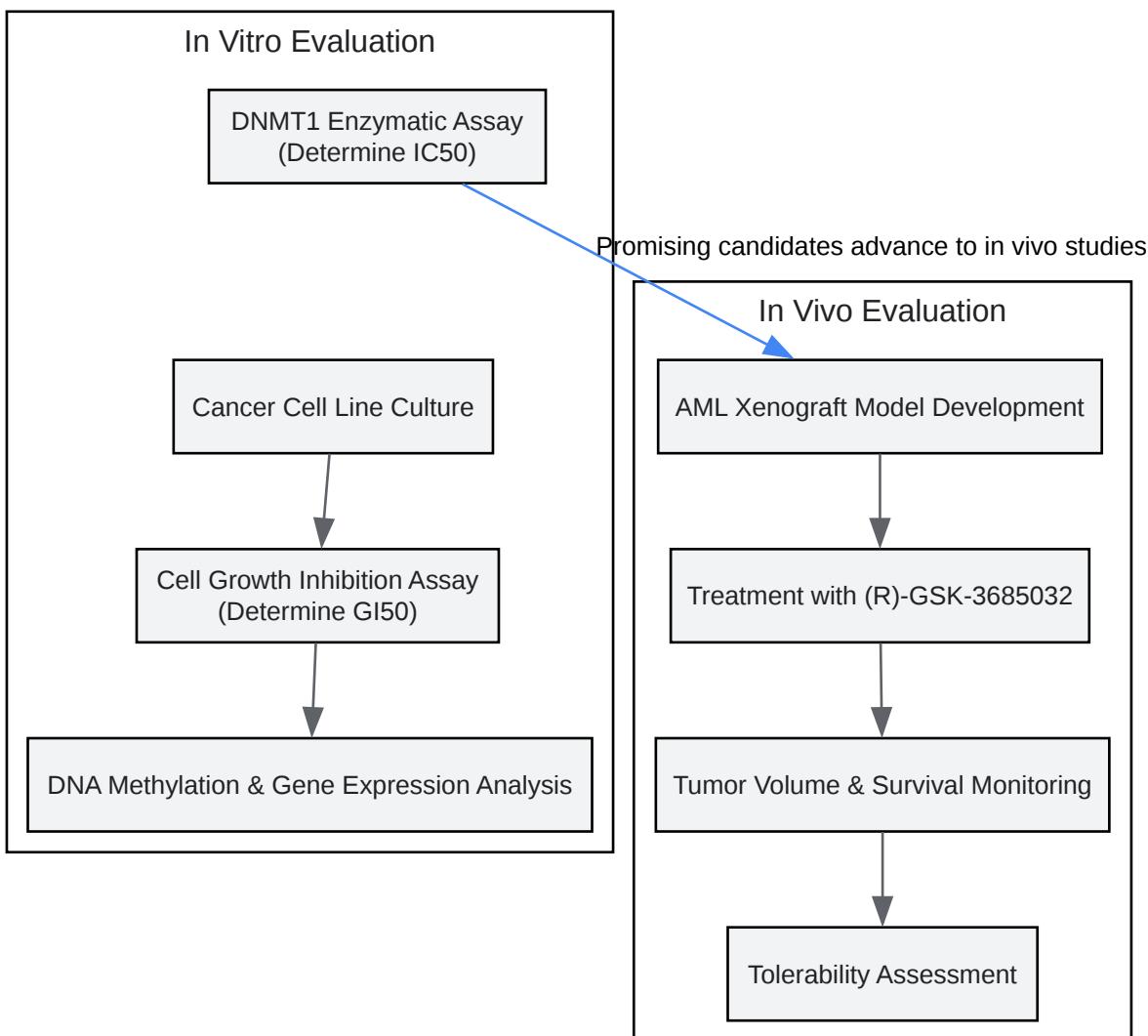
Visualizations

The following diagrams illustrate the signaling pathway of DNMT1 inhibition and a typical experimental workflow for evaluating a DNMT1 inhibitor.



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Caption: Mechanism of action of **(R)-GSK-3685032** in inhibiting DNMT1.



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Caption: Workflow for preclinical evaluation of a DNMT1 inhibitor.

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References

- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. GSK3685032 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 4. Discovery of a first-in-class reversible DNMT1-selective inhibitor with improved tolerability and efficacy in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Discovery of a first-in-class reversible DNMT1-selective inhibitor with improved tolerability and efficacy in acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. glpbio.com [glpbio.com]
- 9. ora.ox.ac.uk [ora.ox.ac.uk]
- 10. researchgate.net [researchgate.net]
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